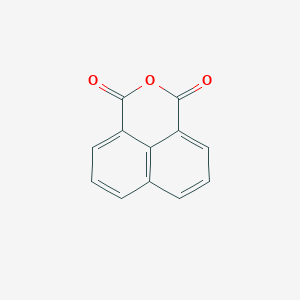
1,8-Naphthalic anhydride
カタログ番号 B045246
:
81-84-5
分子量: 198.17 g/mol
InChIキー: GRSMWKLPSNHDHA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US08106142B2
Procedure details


The following morning thin-layer chromatography showed only a trace presence of the dibromonaphthalic anhydride. The reaction mixture was cooled to room temperature followed by the addition of 350 ml of ether. The triethylamine hydrobromide byproduct was removed by filtration. The filtrate was concentrated on the rotary evaporator, to give the diphenylethynyl derivative of the 1,8-naphthalic anhydride.
Name
dibromonaphthalic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
BrC1C(Br)=C([C:12]([O:14][C:15]([C:17]2[C:26]3[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=3)[CH:20]=[C:19](Br)[C:18]=2Br)=[O:16])=[O:13])C2C(C=1)=CC=CC=2>CCOCC>[CH:23]1[CH:22]=[C:21]2[C:26]3=[C:25]([C:12]([O:14][C:15](=[O:16])[C:17]3=[CH:18][CH:19]=[CH:20]2)=[O:13])[CH:24]=1
|
Inputs


Step One
|
Name
|
dibromonaphthalic anhydride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=C(C2=CC=CC=C2C1)C(=O)OC(=O)C1=C(C(=CC2=CC=CC=C12)Br)Br)Br
|
Step Two
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The triethylamine hydrobromide byproduct was removed by filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated on the rotary evaporator
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=1C=C2C=CC=C3C2=C(C1)C(=O)OC3=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
